Cas no 2228839-29-8 (3-1-(aminomethyl)-3,3-difluorocyclobutyl-4-nitrophenol)

3-1-(aminomethyl)-3,3-difluorocyclobutyl-4-nitrophenol 化学的及び物理的性質
名前と識別子
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- 3-1-(aminomethyl)-3,3-difluorocyclobutyl-4-nitrophenol
- EN300-1951070
- 3-[1-(aminomethyl)-3,3-difluorocyclobutyl]-4-nitrophenol
- 2228839-29-8
-
- インチ: 1S/C11H12F2N2O3/c12-11(13)4-10(5-11,6-14)8-3-7(16)1-2-9(8)15(17)18/h1-3,16H,4-6,14H2
- InChIKey: DTNUUBDDCIOBBD-UHFFFAOYSA-N
- ほほえんだ: FC1(CC(C2C=C(C=CC=2[N+](=O)[O-])O)(CN)C1)F
計算された属性
- せいみつぶんしりょう: 258.08159857g/mol
- どういたいしつりょう: 258.08159857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 338
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
3-1-(aminomethyl)-3,3-difluorocyclobutyl-4-nitrophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1951070-0.05g |
3-[1-(aminomethyl)-3,3-difluorocyclobutyl]-4-nitrophenol |
2228839-29-8 | 0.05g |
$1080.0 | 2023-09-17 | ||
Enamine | EN300-1951070-5.0g |
3-[1-(aminomethyl)-3,3-difluorocyclobutyl]-4-nitrophenol |
2228839-29-8 | 5g |
$3728.0 | 2023-05-26 | ||
Enamine | EN300-1951070-10g |
3-[1-(aminomethyl)-3,3-difluorocyclobutyl]-4-nitrophenol |
2228839-29-8 | 10g |
$5528.0 | 2023-09-17 | ||
Enamine | EN300-1951070-0.5g |
3-[1-(aminomethyl)-3,3-difluorocyclobutyl]-4-nitrophenol |
2228839-29-8 | 0.5g |
$1234.0 | 2023-09-17 | ||
Enamine | EN300-1951070-1.0g |
3-[1-(aminomethyl)-3,3-difluorocyclobutyl]-4-nitrophenol |
2228839-29-8 | 1g |
$1286.0 | 2023-05-26 | ||
Enamine | EN300-1951070-1g |
3-[1-(aminomethyl)-3,3-difluorocyclobutyl]-4-nitrophenol |
2228839-29-8 | 1g |
$1286.0 | 2023-09-17 | ||
Enamine | EN300-1951070-5g |
3-[1-(aminomethyl)-3,3-difluorocyclobutyl]-4-nitrophenol |
2228839-29-8 | 5g |
$3728.0 | 2023-09-17 | ||
Enamine | EN300-1951070-2.5g |
3-[1-(aminomethyl)-3,3-difluorocyclobutyl]-4-nitrophenol |
2228839-29-8 | 2.5g |
$2520.0 | 2023-09-17 | ||
Enamine | EN300-1951070-10.0g |
3-[1-(aminomethyl)-3,3-difluorocyclobutyl]-4-nitrophenol |
2228839-29-8 | 10g |
$5528.0 | 2023-05-26 | ||
Enamine | EN300-1951070-0.25g |
3-[1-(aminomethyl)-3,3-difluorocyclobutyl]-4-nitrophenol |
2228839-29-8 | 0.25g |
$1183.0 | 2023-09-17 |
3-1-(aminomethyl)-3,3-difluorocyclobutyl-4-nitrophenol 関連文献
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
3-1-(aminomethyl)-3,3-difluorocyclobutyl-4-nitrophenolに関する追加情報
Introduction to 3-1-(aminomethyl)-3,3-difluorocyclobutyl-4-nitrophenol (CAS No. 2228839-29-8)
3-1-(aminomethyl)-3,3-difluorocyclobutyl-4-nitrophenol (CAS No. 2228839-29-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound belongs to a class of molecules characterized by a cyclobutyl core substituted with fluorine atoms and an amine-methyl group, coupled with a nitrophenol moiety. The combination of these structural elements not only imparts distinct chemical properties but also opens up avenues for exploration in drug discovery and therapeutic development.
The molecular structure of 3-1-(aminomethyl)-3,3-difluorocyclobutyl-4-nitrophenol is of particular interest because it incorporates several functional groups that can interact with biological targets in complex ways. The cyclobutyl ring, when substituted with fluorine atoms, enhances metabolic stability and lipophilicity, which are critical factors in drug design. The presence of an amine-methyl group provides a site for further derivatization, allowing chemists to modify the compound's properties and bioavailability. Additionally, the nitrophenol moiety is known for its ability to participate in hydrogen bonding and redox reactions, making it a valuable component in the development of bioactive molecules.
In recent years, there has been growing interest in the development of novel scaffolds that can serve as starting points for the discovery of new drugs. The structural motif of 3-1-(aminomethyl)-3,3-difluorocyclobutyl-4-nitrophenol aligns well with this trend, as it combines elements that have been successfully used in various therapeutic areas. For instance, fluorinated cycloalkanes have shown promise in the design of antiviral and anticancer agents due to their ability to improve pharmacokinetic profiles. Similarly, nitroaromatic compounds have been extensively studied for their potential antimicrobial and anti-inflammatory properties.
One of the most compelling aspects of 3-1-(aminomethyl)-3,3-difluorocyclobutyl-4-nitrophenol is its potential as a lead compound for further optimization. Researchers have been exploring its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways and disease mechanisms. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes relevant to inflammation and cancer progression. These findings are particularly exciting because they highlight the compound's potential as a starting point for the development of novel therapeutics.
The synthesis of 3-1-(aminomethyl)-3,3-difluorocyclobutyl-4-nitrophenol presents unique challenges due to the complexity of its structure. However, advances in synthetic chemistry have made it possible to access such molecules with increasing efficiency. Modern techniques such as transition metal-catalyzed reactions and flow chemistry have enabled chemists to construct intricate molecular frameworks in a more streamlined manner. These advancements not only facilitate the production of 3-1-(aminomethyl)-3,3-difluorocyclobutyl-4-nitrophenol but also open up possibilities for synthesizing related analogs with tailored properties.
The pharmacological evaluation of 3-1-(aminomethyl)-3,3-difluorocyclobutyl-4-nitrophenol has been a focus of several recent studies. Researchers have employed both computational methods and experimental approaches to assess its potential biological activity. Computational modeling has helped predict how this compound might interact with target proteins at the molecular level, providing insights into its mechanism of action. Meanwhile, experimental studies have focused on testing its efficacy in vitro using cell-based assays and in vivo models.
One particularly intriguing finding from these studies is the compound's ability to modulate certain signaling pathways associated with inflammation and cell proliferation. In particular, research suggests that 3-1-(aminomethyl)-3,3-difluorocyclobutyl-4-nitrophenol may interfere with the activity of key enzymes involved in these pathways without causing significant side effects. This property makes it an attractive candidate for further development into a therapeutic agent.
The future prospects for 3-1-(aminomethyl)-3,3-difluorocyclobutyl-4-nitrophenol are promising, given the growing demand for innovative drug candidates. As our understanding of disease mechanisms continues to evolve, so does our ability to design molecules that can effectively target these processes. The structural features of this compound make it well-suited for further exploration in areas such as oncology and immunology, where new therapeutic options are urgently needed.
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